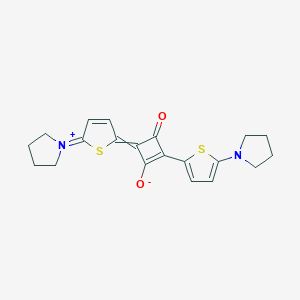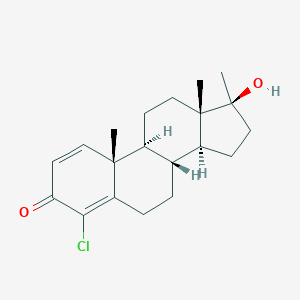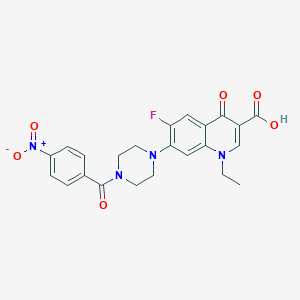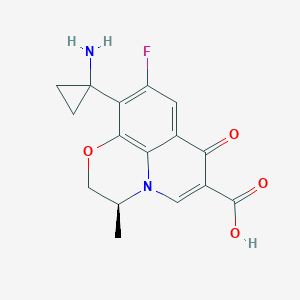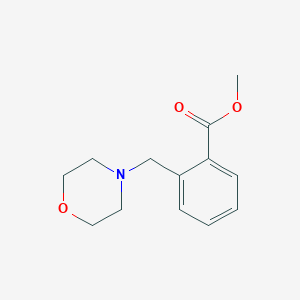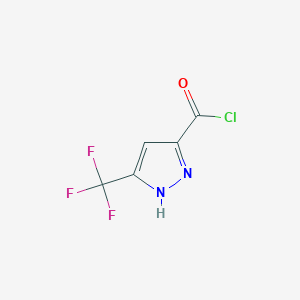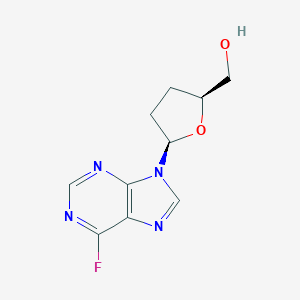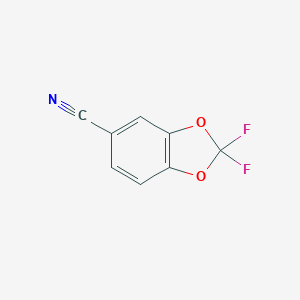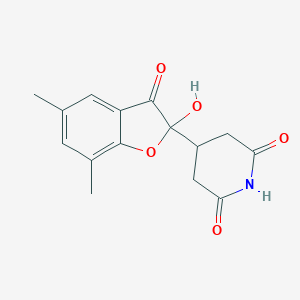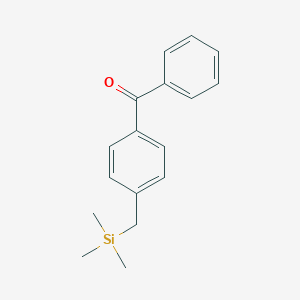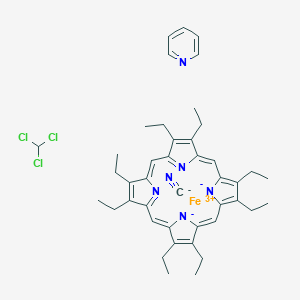
Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate, also known as ethyl ferulate, is a natural compound found in various plants and is widely used in scientific research due to its potential therapeutic properties. Ethyl ferulate is a derivative of ferulic acid, which is a well-known antioxidant and anti-inflammatory agent.
Scientific Research Applications
Ethyl ferulate has been extensively studied for its potential therapeutic properties. It has been found to possess antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective activities. Ethyl ferulate has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in various cell types. It also has the ability to modulate the expression of genes involved in inflammation and cell proliferation.
Mechanism of Action
The mechanism of action of Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate ferulate is not fully understood, but it is believed to act through multiple pathways. One of the main mechanisms is through the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and cell survival. Ethyl ferulate has been shown to inhibit the activation of NF-κB and its downstream targets, including cytokines and chemokines.
Biochemical and Physiological Effects:
Ethyl ferulate has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in various cell types. Ethyl ferulate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate ferulate in lab experiments is its low toxicity and high bioavailability. It can be easily synthesized in large quantities and is stable under normal storage conditions. However, one of the limitations of using Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate ferulate is its low solubility in water, which can affect its bioavailability in some experimental systems.
Future Directions
There are several future directions for the study of Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate ferulate. One area of research is the development of novel drug delivery systems to improve its solubility and bioavailability. Another area of research is the investigation of its potential therapeutic effects in different disease models, such as cardiovascular disease and neurodegenerative diseases. Furthermore, the molecular mechanisms of Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate ferulate need to be further elucidated to fully understand its therapeutic potential.
Conclusion:
In conclusion, Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate ferulate is a natural compound with potential therapeutic properties that has been extensively studied in scientific research. It possesses antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective activities. Ethyl ferulate can be easily synthesized and has low toxicity, making it an attractive candidate for further research. However, its low solubility in water is a limitation, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
Ethyl ferulate is synthesized by the reaction of ferulic acid with ethanolamine in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The purity of the product can be increased by recrystallization from a suitable solvent.
properties
CAS RN |
135305-08-7 |
|---|---|
Product Name |
Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate |
Molecular Formula |
C7H9NO4 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
ethyl (NE)-N-[(E)-2-formyl-3-hydroxyprop-2-enylidene]carbamate |
InChI |
InChI=1S/C7H9NO4/c1-2-12-7(11)8-3-6(4-9)5-10/h3-5,9H,2H2,1H3/b6-4+,8-3+ |
InChI Key |
XLAOEFBWFNPTDI-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)NC=C(C=O)C=O |
SMILES |
CCOC(=O)N=CC(=CO)C=O |
Canonical SMILES |
CCOC(=O)NC=C(C=O)C=O |
synonyms |
Carbamic acid, (2-formyl-3-oxo-1-propenyl)-, ethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



